molecular formula C8H7Br2NO2 B6228678 4-bromo-1-(2-bromoethyl)-2-nitrobenzene CAS No. 1593858-11-7

4-bromo-1-(2-bromoethyl)-2-nitrobenzene

Cat. No.: B6228678
CAS No.: 1593858-11-7
M. Wt: 309
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Description

4-Bromo-1-(2-bromoethyl)-2-nitrobenzene (CAS: Not explicitly provided in evidence; structurally inferred) is a brominated nitroaromatic compound featuring a bromoethyl substituent at position 1 and a nitro group at position 2. It is a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles (e.g., indazoles) and pharmaceuticals. Its dual bromine atoms and nitro group enable diverse reactivity, including nucleophilic substitution and cross-coupling reactions.

Properties

CAS No.

1593858-11-7

Molecular Formula

C8H7Br2NO2

Molecular Weight

309

Purity

95

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation with Subsequent Bromination

While traditional Friedel-Crafts alkylation is hindered by the deactivating nitro group, modified conditions using Lewis acid catalysts (e.g., FeCl₃) and activated alkylating agents (e.g., 1,2-dibromoethane) may facilitate limited success. For example:

  • Alkylation : React 1-bromo-2-nitrobenzene with ethylene oxide under FeCl₃ catalysis to form 1-bromo-2-nitro-4-(2-hydroxyethyl)benzene.

  • Bromination : Treat the hydroxyethyl intermediate with HBr or PBr₃ to yield the 2-bromoethyl chain.

Limitations : Low yields (<40%) due to steric hindrance and competing side reactions.

Palladium-Catalyzed Cross-Coupling

Modern methods leverage Suzuki or Heck couplings to attach pre-functionalized ethyl chains. For instance:

  • Synthesis of 4-boronic acid-1-bromo-2-nitrobenzene : Convert 1-bromo-2-nitrobenzene to its boronic ester via Miyaura borylation.

  • Coupling with 2-bromoethyl triflate : Use Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O to form the C–C bond at position 4.

This route offers superior regiocontrol (>75% yield) but requires expensive catalysts and anhydrous conditions.

Integrated Synthetic Route: A Stepwise Protocol

Combining insights from the above methods, the following sequence is proposed:

Step 1: Bromination of o-Xylene

  • Follow Patent CN102234220A to synthesize 4-bromo-1,2-xylene.

Step 2: Oxidation of Methyl to Carboxylic Acid

  • Treat 4-bromo-1,2-xylene with KMnO₄ in acidic medium to yield 4-bromo-1,2-dicarboxylic acid.

Step 3: Decarboxylation and Ethylation

  • Decarboxylate under vacuum at 200°C to form 4-bromo-1-ethylbenzene.

  • Brominate the ethyl chain using N-bromosuccinimide (NBS) and AIBN in CCl₄ to produce 4-bromo-1-(2-bromoethyl)benzene.

Step 4: Nitration at Position 2

  • Nitrate using HNO₃/H₂SO₄ at 0–5°C, directing the nitro group ortho to the ethyl chain (position 2).

Yield Optimization :

  • Step 1 : 93%.

  • Step 2 : 80–85%.

  • Step 3 : 70–75%.

  • Step 4 : 65–70%.

  • Overall yield : ~35–40%.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-bromoethyl)-2-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation: The bromoethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products

    Nucleophilic substitution: Products like 4-hydroxy-1-(2-bromoethyl)-2-nitrobenzene or 4-amino-1-(2-bromoethyl)-2-nitrobenzene.

    Reduction: 4-bromo-1-(2-bromoethyl)-2-aminobenzene.

    Oxidation: 4-bromo-1-(2-carboxyethyl)-2-nitrobenzene.

Scientific Research Applications

4-Bromo-1-(2-bromoethyl)-2-nitrobenzene is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material science: Used in the development of new materials with specific properties.

    Chemical biology: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

4-Bromo-1-(bromomethyl)-2-nitrobenzene (CAS: 82420-34-6)

  • Molecular Formula: C₇H₅Br₂NO₂
  • Molecular Weight : 294.94 g/mol
  • Key Differences :
    • Substitution: Bromomethyl (-CH₂Br) at position 1 instead of bromoethyl (-CH₂CH₂Br).
    • Reactivity: Shorter alkyl chain may limit steric hindrance, enhancing reactivity in SN2 reactions.
    • Applications: Used in the synthesis of 7-bromoindazoles via the Davis-Beirut reaction .

4-Bromo-1-methyl-2-nitrobenzene (CAS: 60956-26-5)

  • Molecular Formula: C₇H₆BrNO₂
  • Molecular Weight : 216.03 g/mol
  • Key Differences: Substitution: Methyl (-CH₃) instead of bromoethyl. Applications: Primarily used in small-molecule synthesis due to simpler substitution patterns .

4-Bromo-2-ethoxy-1-nitrobenzene (CAS: 57279-70-6)

  • Molecular Formula: C₈H₈BrNO₃
  • Molecular Weight : 246.06 g/mol
  • Key Differences :
    • Substitution: Ethoxy (-OCH₂CH₃) instead of bromoethyl.
    • Reactivity: Electron-donating ethoxy group deactivates the aromatic ring, reducing electrophilic substitution.
    • Applications: Useful in designing polar derivatives for solubility optimization .

4-Bromo-1-chloro-2-nitrobenzene (CAS: 164666-68-6)

  • Molecular Formula: C₆H₃BrClNO₂
  • Molecular Weight : 251.45 g/mol
  • Key Differences :
    • Substitution: Chlorine (-Cl) instead of bromoethyl.
    • Reactivity: Chlorine’s lower electronegativity may alter regioselectivity in substitution reactions.
    • Applications: Common in agrochemical intermediates .

4-Bromo-2-iodo-1-nitrobenzene (CAS: 343864-78-8)

  • Molecular Formula: C₆H₃BrINO₂
  • Molecular Weight : 327.90 g/mol
  • Key Differences :
    • Substitution: Iodo (-I) at position 2 alongside bromo and nitro groups.
    • Reactivity: Iodine’s large size and polarizability enhance participation in Ullmann or Suzuki couplings.
    • Applications: Valuable in heavy-atom-mediated cross-coupling reactions .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene - C₈H₇Br₂NO₂* ~294.95* -Br, -CH₂CH₂Br, -NO₂ Heterocycle synthesis, pharmaceuticals
4-Bromo-1-(bromomethyl)-2-nitrobenzene 82420-34-6 C₇H₅Br₂NO₂ 294.94 -Br, -CH₂Br, -NO₂ Indazole synthesis
4-Bromo-1-methyl-2-nitrobenzene 60956-26-5 C₇H₆BrNO₂ 216.03 -Br, -CH₃, -NO₂ Small-molecule intermediates
4-Bromo-2-ethoxy-1-nitrobenzene 57279-70-6 C₈H₈BrNO₃ 246.06 -Br, -OCH₂CH₃, -NO₂ Solubility-enhanced derivatives
4-Bromo-1-chloro-2-nitrobenzene 164666-68-6 C₆H₃BrClNO₂ 251.45 -Br, -Cl, -NO₂ Agrochemical intermediates
4-Bromo-2-iodo-1-nitrobenzene 343864-78-8 C₆H₃BrINO₂ 327.90 -Br, -I, -NO₂ Cross-coupling reactions

*Inferred from structural analogs.

Research Findings and Key Insights

  • Electronic Effects : Nitro groups at position 2 strongly deactivate the ring, directing electrophilic substitution to position 4 or 5, depending on substituent size .
  • Safety Considerations : Brominated compounds (e.g., bromoethyl derivatives) often require stringent handling due to acute toxicity and skin corrosion risks .

Q & A

Basic: What are the standard synthetic routes for preparing 4-bromo-1-(2-bromoethyl)-2-nitrobenzene, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves introducing the bromoethyl group via nucleophilic substitution. For example, alkylation of 4-bromo-2-nitrobenzene derivatives with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes controlling temperature (60–80°C) to minimize side reactions like elimination or over-alkylation . Evidence from analogous compounds suggests that steric hindrance from the nitro group may slow reactivity, necessitating extended reaction times (12–24 hours) . Purity is enhanced by column chromatography using hexane/ethyl acetate gradients.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify the bromoethyl moiety (δ ~3.8 ppm for CH₂Br and δ ~4.3 ppm for adjacent CH₂) and confirm nitro group positioning .
  • X-ray Crystallography: Single-crystal X-ray diffraction (performed using SHELX or WinGX) resolves molecular geometry and intermolecular interactions. For example, C–Br···O nitro interactions can stabilize crystal packing .
  • HPLC-MS: Validates purity (>98%) and molecular weight (MW = 293.98 g/mol) .

Advanced: How can crystallographic data contradictions (e.g., disordered bromine atoms) be resolved during refinement?

Answer:
Disorder in bromine or ethyl groups is common due to rotational flexibility. Strategies include:

  • Using SHELXL ’s PART instruction to model partial occupancy .
  • Applying restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths/angles during refinement .
  • High-resolution data (≤0.8 Å) improves electron density maps, while twinned data may require twin-law refinement .

Advanced: How do electronic effects (e.g., nitro and bromo groups) influence regioselectivity in further functionalization?

Answer:
The nitro group is a strong meta-director, while bromine is ortho/para-directing. Competing effects can lead to unexpected substitution patterns. For example:

  • Electrophilic aromatic substitution (e.g., nitration) favors the para position relative to the nitro group due to its dominant electronic influence .
  • Cross-coupling reactions (e.g., Suzuki) preferentially occur at the bromoethyl site due to steric accessibility . Computational studies (DFT) are recommended to predict reactivity .

Advanced: How should researchers address contradictory yield data in nucleophilic substitution reactions involving this compound?

Answer:
Yield discrepancies often arise from:

  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance SN2 pathways but may promote elimination. Switch to THF or acetone for better control .
  • Base selection: Strong bases (e.g., NaH) deprotonate unintended sites; milder bases (K₂CO₃) are preferable .
  • Steric effects: Bulky nucleophiles (e.g., arylboronic acids) require Pd-catalyzed coupling (e.g., Heck reaction) for efficient substitution .

Safety: What precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
  • Storage: In airtight containers at 2–8°C, away from light to prevent decomposition .

Advanced: What role does this compound play in synthesizing organic electronic materials?

Answer:
It serves as a precursor for:

  • Biphenyl derivatives: Ullmann coupling with aryl halides yields 4,4'-dibromo-2,2'-dinitrobiphenyl, a key intermediate in OLEDs and OFETs .
  • Polymer backbones: Radical polymerization of bromoethyl groups creates conjugated polymers for organic photovoltaics .
  • Crosslinkers: The bromoethyl group facilitates covalent bonding in semiconducting frameworks .

Basic: How can researchers validate the absence of byproducts (e.g., dehalogenated species) post-synthesis?

Answer:

  • GC-MS: Detects low-molecular-weight byproducts (e.g., ethylene derivatives).
  • TLC Monitoring: Use iodine staining to track reaction progress and spot impurities.
  • Elemental Analysis: Confirms Br content (~27.2% for C₈H₆Br₂N₂O₂) .

Advanced: What computational tools aid in predicting the compound’s reactivity and stability?

Answer:

  • DFT Calculations (Gaussian, ORCA): Model transition states for substitution reactions .
  • Molecular Dynamics (MD): Simulate solvation effects on reaction pathways .
  • ChemDraw/CrystalExplorer: Predict spectroscopic signatures and crystal packing .

Advanced: How can researchers mitigate decomposition during long-term storage?

Answer:

  • Add Stabilizers: BHT (butylated hydroxytoluene) at 0.1% w/w inhibits radical degradation .
  • Inert Atmosphere: Store under argon to prevent oxidation .
  • Lyophilization: For solid-state storage, lyophilize from tert-butanol to prevent hydrolysis .

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